molecular formula C17H16N4O3S B13824551 5-((1-(3,4-Dimethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-((1-(3,4-Dimethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B13824551
M. Wt: 356.4 g/mol
InChI Key: RJGXDSWKKIGVCJ-KPKJPENVSA-N
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Description

5-((1-(3,4-Dimethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring fused with a pyrimidine ring, which is further substituted with various functional groups. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1-(3,4-Dimethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 3,4-dimethylphenylhydrazine with an appropriate β-diketone to form the pyrazole ring. This intermediate is then reacted with a thiourea derivative under basic conditions to form the thioxodihydropyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-((1-(3,4-Dimethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a ketone.

    Reduction: The thioxo group can be reduced to a thiol.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

Scientific Research Applications

5-((1-(3,4-Dimethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-((1-(3,4-Dimethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a fused triazole ring, exhibiting similar biological activities.

Uniqueness

5-((1-(3,4-Dimethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

5-[(E)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C17H16N4O3S/c1-8-4-5-11(6-9(8)2)21-16(24)12(10(3)20-21)7-13-14(22)18-17(25)19-15(13)23/h4-7H,1-3H3,(H3,18,19,22,23,25)/b12-7+

InChI Key

RJGXDSWKKIGVCJ-KPKJPENVSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=C(NC(=S)NC3=O)O)/C(=N2)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(NC(=S)NC3=O)O)C(=N2)C)C

Origin of Product

United States

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